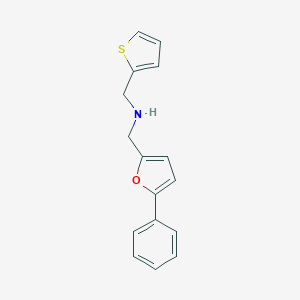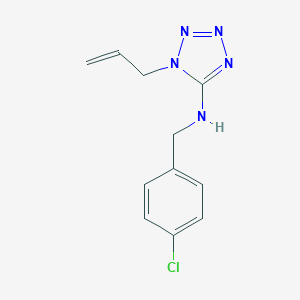SULFANYL]ETHYL})AMINE](/img/structure/B502463.png)
[(3-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile. This reaction is usually carried out in the presence of a catalyst such as zinc chloride or sodium azide under reflux conditions.
Thioether Formation: The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole with a thiol compound in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Methoxybenzyl Group: The final step involves the introduction of the methoxybenzyl group through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it into an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, reduced tetrazole derivatives
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
[(3-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [(3-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. By modulating these pathways, it can exert its biological effects, such as inhibiting cancer cell growth or inducing cell death.
Comparación Con Compuestos Similares
[(3-METHOXYPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine: This compound has a similar structure but with a propyl group instead of the ethanamine linkage. It may have different chemical and biological properties due to this structural variation.
Di(1H-tetrazol-5-yl)methanone oxime: This compound contains two tetrazole rings and an oxime group. It is known for its energetic properties and potential use in materials science.
5,5′-(hydrazonomethylene)bis(1H-tetrazole): This compound has two tetrazole rings connected by a hydrazonomethylene linkage
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H19N5OS |
|---|---|
Peso molecular |
341.4g/mol |
Nombre IUPAC |
N-[(3-methoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C17H19N5OS/c1-23-16-9-5-6-14(12-16)13-18-10-11-24-17-19-20-21-22(17)15-7-3-2-4-8-15/h2-9,12,18H,10-11,13H2,1H3 |
Clave InChI |
XUOONNHPFFRJRK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502383.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B502385.png)
![1-(furan-2-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502386.png)
![2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B502387.png)
![2-(4-Chloro-2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B502391.png)
![1-{3-ethoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B502393.png)

![N-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B502395.png)
![2-{2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B502396.png)
![2-methoxy-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B502399.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502400.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502401.png)
![2-[4-Bromo-2-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B502402.png)
